DX600 Tfa

CAS No.:

Cat. No.: VC14548478

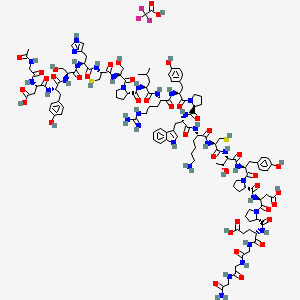

Molecular Formula: C123H169F3N32O39S2

Molecular Weight: 2841.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C123H169F3N32O39S2 |

|---|---|

| Molecular Weight | 2841.0 g/mol |

| IUPAC Name | (4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-aminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-[[2-[[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C121H168N32O37S2.C2HF3O2/c1-61(2)42-77(140-113(183)91-20-13-41-153(91)120(190)86(57-155)146-110(180)87(58-191)148-107(177)80(47-68-51-126-60-133-68)139-109(179)85(56-154)145-105(175)78(43-64-22-28-69(158)29-23-64)138-108(178)81(48-98(167)168)134-96(164)55-128-63(4)157)104(174)136-75(17-9-37-127-121(124)125)102(172)142-82(44-65-24-30-70(159)31-25-65)117(187)150-38-11-19-90(150)114(184)141-79(46-67-50-129-73-15-6-5-14-72(67)73)106(176)135-74(16-7-8-36-122)103(173)147-88(59-192)111(181)149-100(62(3)156)116(186)144-83(45-66-26-32-71(160)33-27-66)118(188)151-39-12-21-92(151)115(185)143-84(49-99(169)170)119(189)152-40-10-18-89(152)112(182)137-76(34-35-97(165)166)101(171)132-54-95(163)131-53-94(162)130-52-93(123)161;3-2(4,5)1(6)7/h5-6,14-15,22-33,50-51,60-62,74-92,100,129,154-156,158-160,191-192H,7-13,16-21,34-49,52-59,122H2,1-4H3,(H2,123,161)(H,126,133)(H,128,157)(H,130,162)(H,131,163)(H,132,171)(H,134,164)(H,135,176)(H,136,174)(H,137,182)(H,138,178)(H,139,179)(H,140,183)(H,141,184)(H,142,172)(H,143,185)(H,144,186)(H,145,175)(H,146,180)(H,147,173)(H,148,177)(H,149,181)(H,165,166)(H,167,168)(H,169,170)(H4,124,125,127);(H,6,7)/t62-,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90+,91+,92+,100+;/m1./s1 |

| Standard InChI Key | ZFSBCBZLOWIFOF-KCBXVUPGSA-N |

| Isomeric SMILES | C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CC9=CNC=N9)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)C)O.C(=O)(C(F)(F)F)O |

| Canonical SMILES | CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N6CCCC6C(=O)NC(CC(=O)O)C(=O)N7CCCC7C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)N)NC(=O)C8CCCN8C(=O)C(CO)NC(=O)C(CS)NC(=O)C(CC9=CNC=N9)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C.C(=O)(C(F)(F)F)O |

Introduction

Chemical and Structural Properties of DX600 TFA

Molecular Composition

DX600 TFA is a synthetic peptide with a molecular weight of 2,841.01 Da (free peptide) or 3,074.33 Da when complexed with trifluoroacetic acid (TFA) . The peptide backbone consists of 23 amino acids, forming a cyclic structure stabilized by disulfide bonds. Its molecular formula is reported as C<sub>123</sub>H<sub>169</sub>F<sub>3</sub>N<sub>32</sub>O<sub>39</sub>S<sub>2</sub> in the free form and C<sub>141</sub>H<sub>185</sub>N<sub>35</sub>O<sub>40</sub>S<sub>2</sub>·xC<sub>2</sub>HF<sub>3</sub>O<sub>2</sub> as the TFA salt . The disparity arises from the addition of TFA counterions during synthesis, which enhance solubility and stability.

Physicochemical Characteristics

DX600 TFA exhibits high solubility in dimethyl sulfoxide (DMSO; 10 mM) and water (100 mg/mL under ultrasonication) . Storage recommendations include lyophilized powder at -20°C for up to three years or -80°C in solution for one year to prevent degradation . The peptide’s stability under these conditions ensures reliability in experimental settings.

Mechanism of Action: ACE2 Specificity and Inhibition

Target Selectivity

DX600 TFA binds ACE2 with nanomolar affinity (K<sub>i</sub> = 2.8 nM for recombinant human ACE2) and exhibits >100-fold selectivity over ACE, making it a superior pharmacological probe compared to non-specific RAS modulators . Structural studies suggest that its cyclic conformation complements the catalytic domain of ACE2, obstructing substrate access without altering enzyme expression .

Kinetic and Thermodynamic Parameters

The inhibitor’s binding kinetics reveal a slow off-rate (k<sub>off</sub> = 0.002 s<sup>-1</sup>), contributing to prolonged ACE2 inhibition in vivo . Isothermal titration calorimetry (ITC) data indicate a binding stoichiometry of 1:1 and a Gibbs free energy change (ΔG) of -10.2 kcal/mol, reflecting strong enthalpic interactions .

| Parameter | Value | Source |

|---|---|---|

| K<sub>D</sub> (ACE2) | 1.3 nM | |

| K<sub>i</sub> (Human) | 2.8 nM | |

| Selectivity (vs. ACE) | >100-fold |

Pharmacological Effects and Preclinical Findings

Cardiovascular Implications

In diabetic rodent models, DX600 TFA exacerbates left ventricular dysfunction, increasing end-systolic volume by 38% and reducing ejection fraction by 22% compared to controls . These effects correlate with elevated cardiac NOX activity (2.5-fold increase), driving oxidative stress and fibrosis . The peptide also impairs endothelial progenitor cell (EPC)-mediated vascular repair, reducing neovascularization by 45% in ischemic limbs .

Renal and Metabolic Interactions

Chronic DX600 TFA administration in db/db mice accelerates albuminuria progression (3.2-fold increase) and glomerulosclerosis, linked to renal ACE2 suppression . Paradoxically, it attenuates hyperglycemia-induced pancreatic β-cell apoptosis by 30%, suggesting tissue-specific ACE2 modulation .

Research Applications in Disease Models

Diabetes and Cardiorenal Syndromes

DX600 TFA has been instrumental in dissecting ACE2’s protective role in diabetic complications. By inhibiting ACE2-mediated angiotensin-(1-7) production, it amplifies angiotensin II signaling, exacerbating insulin resistance and endothelial dysfunction . These findings validate ACE2 activation as a therapeutic strategy for metabolic disorders.

SARS-CoV-2 and Viral Entry Inhibition

In human embryonic stem cell-derived cardiomyocytes, DX600 TFA blocks pseudotyped SARS-CoV-2 infection by 90%, outperforming soluble ACE2 decoys . This effect stems from competitive binding to the viral spike protein’s receptor-binding domain (RBD), preventing ACE2 engagement .

| Application | Model | Outcome | Reference |

|---|---|---|---|

| Diabetic cardiomyopathy | db/db mice | ↑ LV dysfunction, ↑ NOX activity | |

| SARS-CoV-2 infection | Stem cell-derived cardiomyocytes | 90% reduction in viral entry |

Clinical and Therapeutic Considerations

Future Directions

Ongoing research explores DX600 TFA’s utility in ACE2 imaging. A gallium-68-labeled derivative exhibits high tumor-to-background ratios in ACE2-overexpressing malignancies, enabling non-invasive diagnostics . Conversely, its pro-fibrotic effects necessitate caution in chronic disease models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume